4-Morpholineacetic acid, 1,1-dimethylethyl ester
Overview
Description
4-Morpholineacetic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H19NO3 It is a derivative of morpholine and acetic acid, featuring a tert-butyl ester group
Mechanism of Action
Target of Action
Tert-Butyl 2-morpholinoacetate, also known as Tert-butyl 2-morpholin-4-ylacetate or 4-Morpholineacetic acid, 1,1-dimethylethyl ester, is a complex compoundCompounds with a tert-butyl group have been found to interact with various targets such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These targets play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling .
Mode of Action
Compounds containing a tert-butyl group are known for their unique reactivity patterns . They are often used in chemical transformations due to their excellent stability against various nucleophiles and reducing agents .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It’s worth noting that the exact pathways would depend on the specific targets and the biological context in which the compound is used.
Pharmacokinetics
Compounds with a tert-butyl group are known for their excellent stability, which could potentially influence their bioavailability .
Result of Action
Based on the known targets of compounds with a tert-butyl group, it can be inferred that the compound could potentially influence protein synthesis, glycolysis, protein maturation, and calcium signaling .
Action Environment
The action, efficacy, and stability of Tert-Butyl 2-morpholinoacetate can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, temperature, and the specific biological context in which the compound is used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, 1,1-dimethylethyl ester typically involves the esterification of 4-Morpholineacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineacetic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
4-Morpholineacetic acid, 1,1-dimethylethyl ester has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a drug precursor or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholineacetic acid, methyl ester
- 4-Morpholineacetic acid, ethyl ester
- 4-Morpholineacetic acid, isopropyl ester
Uniqueness
4-Morpholineacetic acid, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-morpholin-4-ylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-11-4-6-13-7-5-11/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYDUYMAJETOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439960 | |
Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88217-68-9 | |
Record name | 4-Morpholineacetic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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